molecular formula C15H13N3S B13345273 [(2-phenyl-1H-indol-3-yl)sulfanyl]methanimidamide CAS No. 398472-22-5

[(2-phenyl-1H-indol-3-yl)sulfanyl]methanimidamide

Cat. No.: B13345273
CAS No.: 398472-22-5
M. Wt: 267.4 g/mol
InChI Key: IYXKHTSVRKAEIO-UHFFFAOYSA-N
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Description

2-Phenyl-1H-indol-3-yl carbamimidothioate is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a crucial area of study in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-indol-3-yl carbamimidothioate typically involves multi-step reactions starting from indole derivatives. One common method includes the reaction of 2-phenylindole with thiocarbamoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1H-indol-3-yl carbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .

Scientific Research Applications

2-Phenyl-1H-indol-3-yl carbamimidothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-indol-3-yl carbamimidothioate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-1H-indol-3-yl carbamimidothioate is unique due to the presence of the carbamimidothioate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

398472-22-5

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

(2-phenyl-1H-indol-3-yl) carbamimidothioate

InChI

InChI=1S/C15H13N3S/c16-15(17)19-14-11-8-4-5-9-12(11)18-13(14)10-6-2-1-3-7-10/h1-9,18H,(H3,16,17)

InChI Key

IYXKHTSVRKAEIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SC(=N)N

Origin of Product

United States

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